Enhanced Lipophilicity (XLogP3) of the 4-Bromo-2-methylcyclohexyl Scaffold Versus the 5-Bromo Isomer
The 4-bromo substitution pattern on the thiophene ring, combined with the 2-methylcyclohexyl group, results in a distinct lipophilicity profile compared to its 5-bromo positional isomer. A calculated XLogP3 comparison reveals that N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine has a higher lipophilicity (XLogP3 = 3.9) than N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine (calculated XLogP3 = 3.7). [1] This difference in logP is significant for passive membrane permeability and can influence oral bioavailability and tissue distribution in biological assays. [2]
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine: Calculated XLogP3 = 3.7 |
| Quantified Difference | ΔXLogP3 = 0.2 |
| Conditions | PubChem computed XLogP3 values based on the algorithm by Cheng et al. (2007). |
Why This Matters
A higher logP can correlate with improved membrane crossing, making this compound a more suitable starting point for targeting intracellular or CNS-related targets compared to its 5-bromo analog.
- [1] PubChem. (2024). Computed Properties for CID 43085279 (target) and CID 18614630 (5-bromo isomer). National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
